ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that features a pyrazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar cyclocondensation techniques. The process is optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can inhibit enzymes by binding to their active sites, while the piperazine ring can enhance the compound’s solubility and bioavailability . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicide synthesis.
N-(Substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides: Exhibits antifungal activities.
Uniqueness
Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate is unique due to its dual ring structure, which combines the properties of both pyrazole and piperazine rings.
Biological Activity
Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
- Chemical Name : this compound
- CAS Number : 1052634-60-2
- Molecular Formula : C13H20N4O3
- Molecular Weight : 280.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Notably, pyrazole derivatives have shown significant activity against several targets:
- Antitumor Activity : Pyrazole derivatives are known for their ability to inhibit key kinases involved in tumor progression, such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
- Antibacterial Activity : Research indicates that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .
Antitumor Studies
In a study examining the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated significant cytotoxicity. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy .
Anti-inflammatory Studies
The compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in vitro. Results indicated a marked reduction in NO production, suggesting its potential as an anti-inflammatory agent .
Comparative Biological Activity Table
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Inhibition of BRAF(V600E), EGFR | |
Anti-inflammatory | Inhibition of TNF-α and NO production | |
Antibacterial | Disruption of bacterial cell membranes |
Study on Antitumor Efficacy
A recent investigation focused on the effectiveness of this compound against specific cancer types. The study utilized both in vitro and in vivo models to assess the compound's ability to induce apoptosis in cancer cells. Results indicated a significant reduction in tumor size and increased survival rates in treated animals compared to controls .
Study on Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The administration of this compound resulted in decreased swelling and inflammatory markers compared to untreated groups, highlighting its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
ethyl 4-(1,3-dimethylpyrazole-4-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-4-20-13(19)17-7-5-16(6-8-17)12(18)11-9-15(3)14-10(11)2/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSZWAYTAXJRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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